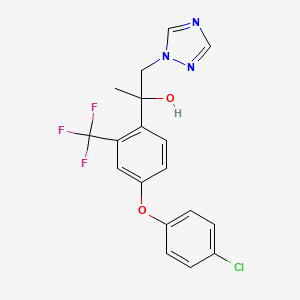

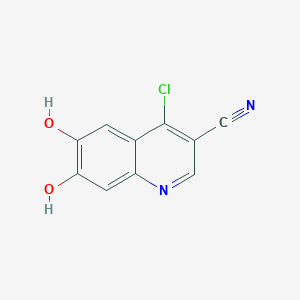

![molecular formula C24H25N5S B3027924 (2s)-3-苯基-N~1~-[2-(吡啶-4-基)-5,6,7,8-四氢[1]苯并噻吩[2,3-D]嘧啶-4-基]丙烷-1,2-二胺 CAS No. 1438881-19-6](/img/structure/B3027924.png)

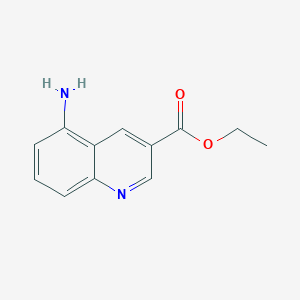

(2s)-3-苯基-N~1~-[2-(吡啶-4-基)-5,6,7,8-四氢[1]苯并噻吩[2,3-D]嘧啶-4-基]丙烷-1,2-二胺

描述

The compound “(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro1benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of fifteen (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine was designed, screened computationally, and synthesized . The structures of the compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy . The structure of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole was confirmed by X-ray single crystal structure analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, 2-(2-Pyridin-4-yl-vinyl)-1H-benzimidazole and 6-methyl-2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole were prepared by condensation reaction from 3-pyridin-4-yl-acrylic acid and corresponding 1,2-phenylenediamines in polyphosphoric acid (PPA) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the content of hydroxyproline was significantly reduced in the presence of 12m and 12q at a concentration of 50 μM or 100 μM .科学研究应用

Protein Kinase C Inhibitor

CRT0066854 is a protein kinase C (PKC) inhibitor . It inhibits PKCι and PKCζ with IC 50 values of 132 and 639 nM, respectively . PKC isoenzymes are an important family of serine/threonine protein kinases that contribute to many diverse cellular and tissue functions, as well as human disease pathologies including cancer development and progression .

Restoring Polarized Morphogenesis

CRT0066854 has been shown to restore polarized morphogenesis in oncogene expressing MDCK cells . This suggests that it could have potential applications in the treatment of diseases where cell polarity is disrupted, such as cancer .

Decreasing Colony Formation

The compound has been found to decrease colony formation in HeLa cells . This could potentially be used in cancer treatment to inhibit the growth and spread of cancer cells .

Inhibition of Lethal Giant Larvae 2 Phosphorylation

CRT0066854 inhibits lethal giant larvae 2 (LLGL2) phosphorylation . LLGL2 is a protein involved in establishing cell polarity and is often dysregulated in cancer .

Competitive ATP Inhibitor

CRT0066854 is a competitive ATP inhibitor , binding within the nucleotide-binding pocket of aPKC . It uses a benzyl group to displace the Ade motif from a peripheral hinge pocket adjacent to the nucleotide cleft and prevents it from forming a functional ATP-binding pocket .

Selective for Atypical PKC

CRT0066854 is highly selective for atypical PKC . This means it could potentially be used to specifically target these isoenzymes without affecting the function of other proteins .

未来方向

Inhibition of angiogenesis is a promising and clinically validated approach for limiting tumor growth and survival . The receptor tyrosine kinase Tie-2 is expressed almost exclusively in the vascular endothelium and is required for developmental angiogenesis and vessel maturation . This suggests potential future directions for the development of similar compounds.

作用机制

Target of Action

CRT0066854, also known as (2S)-3-phenyl-N1-[5,6,7,8-tetrahydro-2-(4-pyridinyl)1benzothieno[2,3-d]pyrimidin-4-yl]-1,2-propanediamine, is a potent and selective inhibitor of atypical protein kinase C (PKC) isoenzymes . The primary targets of CRT0066854 are the full-length PKCι, PKCζ, and ROCK-II kinases .

Mode of Action

CRT0066854 acts as a competitive ATP inhibitor, binding within the nucleotide-binding pocket of atypical PKC . It uses a benzyl group to displace the Ade motif from a peripheral hinge pocket adjacent to the nucleotide cleft, preventing it from forming a functional ATP-binding pocket . This displacement of a crucial Asn-Phe-Asp motif, which is part of the adenosine-binding pocket, engages an acidic patch used by arginine-rich PKC substrates .

Biochemical Pathways

The inhibition of PKCι and PKCζ by CRT0066854 affects various cellular and tissue functions, contributing to many diverse cellular and tissue functions, as well as human disease pathologies including cancer development and progression .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body .

Result of Action

CRT0066854 has been shown to restore polarized morphogenesis in oncogene-expressing MDCK cells, decrease colony formation in HeLa cells, and inhibit lethal giant larvae 2 (LLGL2) phosphorylation . These results suggest that CRT0066854 may have potential therapeutic applications in the treatment of certain cancers .

属性

IUPAC Name |

(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5S/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHASZRDWOUMFD-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NC[C@H](CC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

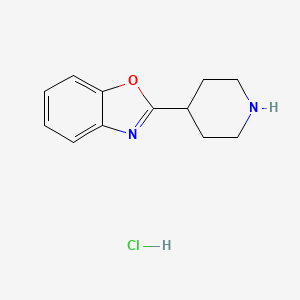

![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)

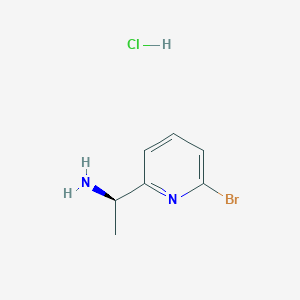

![Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-](/img/structure/B3027846.png)

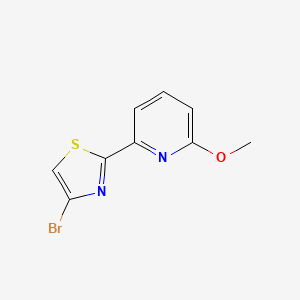

![Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate](/img/structure/B3027847.png)

![4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one](/img/structure/B3027851.png)

![2-Benzyl-2-azaspiro[3.3]heptane](/img/structure/B3027854.png)